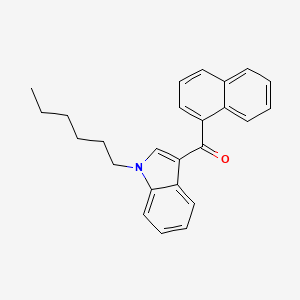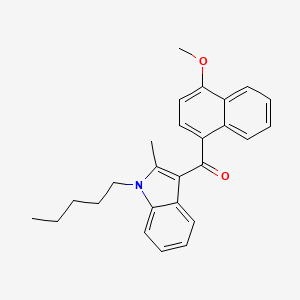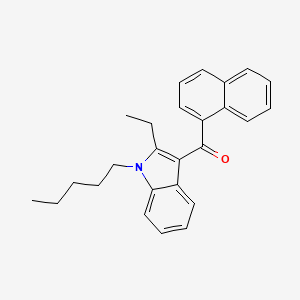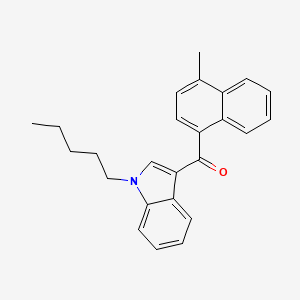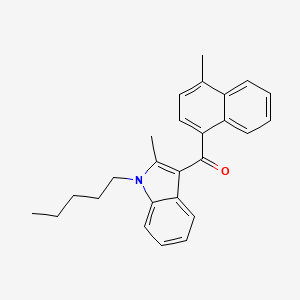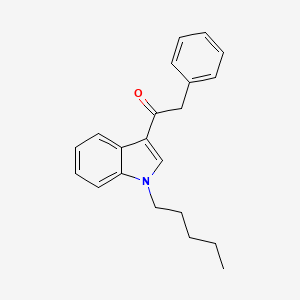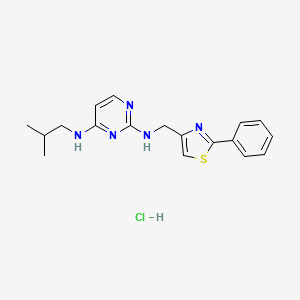
Clorhidrato de KHS101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El clorhidrato de KHS101 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El clorhidrato de KHS101 ejerce sus efectos mediante la interacción con la proteína 3 que contiene hélice alfa ácida transformadora (TACC3). Esta interacción induce la diferenciación neuronal en células progenitoras neuronales hipocampales cultivadas al promover la formación de neuronas y suprimir la formación de astrocitos . En las células de glioblastoma, el this compound interrumpe el metabolismo energético al inhibir la chaperona mitocondrial de la familia de proteínas de choque térmico D miembro 1 (HSPD1), lo que lleva a una reducción del crecimiento tumoral .
Compuestos similares:
KHS101: La forma no clorhidrato del compuesto, que también induce la diferenciación neuronal.
Otros inhibidores de TACC3: Compuestos que inhiben la proteína 3 que contiene hélice alfa ácida transformadora, como inhibidores específicos de moléculas pequeñas utilizados en la investigación del cáncer.
Singularidad: El this compound es único debido a su doble función en la promoción de la diferenciación neuronal y la interrupción del metabolismo energético en las células cancerosas. Su capacidad para inducir selectivamente la diferenciación neuronal e interactuar con objetivos moleculares específicos como la proteína 3 que contiene hélice alfa ácida transformadora y la familia de proteínas de choque térmico D miembro 1 lo diferencia de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
KHS101 hydrochloride interacts with the transforming acidic coiled-coil-containing protein 3 (TACC3), a protein involved in the dynamic network of centrosomal microtubules . This interaction induces a neuronal differentiation phenotype in cultured hippocampal neural progenitor cells (NPCs) . The nature of this interaction is selective and dose-dependent, with an EC50 of approximately 1 μM .
Cellular Effects
KHS101 hydrochloride has a significant impact on various types of cells and cellular processes. In GBM cells, it promotes the aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . It does not affect the viability of non-cancerous brain cell lines .
Molecular Mechanism
The molecular mechanism of KHS101 hydrochloride involves disrupting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . This disruption leads to the aggregation of an enzymatic network that regulates energy metabolism . The result is a significant decrease in the bioenergetic capacity and glycolytic activity of GBM cells .
Temporal Effects in Laboratory Settings
In laboratory settings, KHS101 hydrochloride has shown to have temporal effects. For instance, it has been observed that the subcutaneous injection of 3 mg/kg KHS101 for 7 days before conditioned place preference (CPP) training prolonged CPP extinction, while the same treatment after training accelerated extinction .
Dosage Effects in Animal Models
In animal models, the effects of KHS101 hydrochloride vary with different dosages. Systemic administration of KHS101 reduced tumor growth and increased survival in two intracranial patient-derived xenograft tumor models in mice . No discernible side effects were reported .
Metabolic Pathways
KHS101 hydrochloride disrupts metabolic pathways in GBM cells by inhibiting HSPD1, a key player in mitochondrial energy metabolism . This results in compromised glycolysis and OXPHOS, leading to metabolic energy depletion in KHS101-treated GBM cells .
Transport and Distribution
While specific transporters or binding proteins for KHS101 hydrochloride have not been identified, it has been shown to distribute to the brain and significantly increase neuronal differentiation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de KHS101 implica varios pasos, comenzando con los derivados apropiados de pirimidina y tiazol. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, y el producto final se purifica para alcanzar una pureza ≥98% .
Métodos de producción industrial: Aunque los métodos de producción industrial específicos no están ampliamente documentados, el compuesto se sintetiza en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y consistencia. El compuesto se almacena en estado desecado a temperatura ambiente para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de KHS101 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para estudiar su estabilidad y reactividad.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del compuesto.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales en el compuesto.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de this compound .
Comparación Con Compuestos Similares
KHS101: The non-hydrochloride form of the compound, which also induces neuronal differentiation.
Other TACC3 Inhibitors: Compounds that inhibit transforming acidic coiled-coil-containing protein 3, such as specific small molecule inhibitors used in cancer research.
Uniqueness: KHS101 hydrochloride is unique due to its dual role in promoting neuronal differentiation and disrupting energy metabolism in cancer cells. Its ability to selectively induce neuronal differentiation and interact with specific molecular targets like transforming acidic coiled-coil-containing protein 3 and heat shock protein family D member 1 sets it apart from other similar compounds .
Propiedades
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQHPQJFRKGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
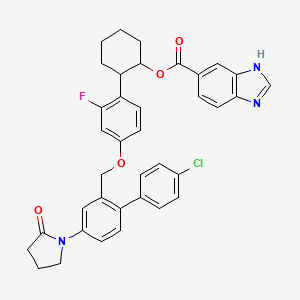

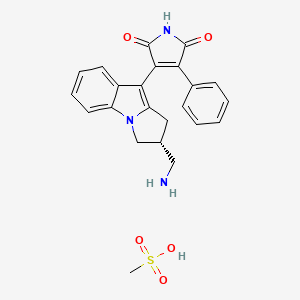
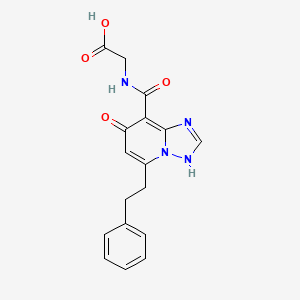
![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)

